molecular formula C15H20O4 B066792 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate CAS No. 161841-12-9

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate

Cat. No.: B066792
CAS No.: 161841-12-9
M. Wt: 264.32 g/mol
InChI Key: VWDSGKYABCFREO-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a hydroxyphenoxy group attached to a hexyl chain, which is further linked to a prop-2-enoate group. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate involves the esterification of 4-(6-hydroxyhexyloxy)phenol with methyl acrylate in the presence of methanesulfonic acid as a catalyst . The reaction is typically carried out at 40°C for 3 hours, followed by distillation under reduced pressure. The reaction mixture is then added to water and stirred with methyl tert-butyl ether. The organic layer is collected, concentrated to dryness, and filtered with ethyl tert-butyl ether and n-heptane to obtain the final product as an off-white solid with a yield of 95.5% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyhexyl derivatives.

Scientific Research Applications

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxyphenoxyhexyl moiety, which can interact with cellular components and modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenoxy)hexyl acrylate
  • 2-Propenoic acid, 6-(4-hydroxyphenoxy)hexyl ester
  • 4-((6-(Acryloyloxy)hexyl)oxy)phenol

Uniqueness

6-(4-Hydroxyphenoxy)hexyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments.

Properties

IUPAC Name

6-(4-hydroxyphenoxy)hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-15(17)19-12-6-4-3-5-11-18-14-9-7-13(16)8-10-14/h2,7-10,16H,1,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDSGKYABCFREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572295
Record name 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161841-12-9
Record name 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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